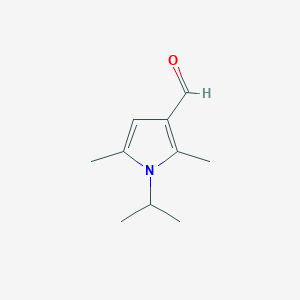

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-1-propan-2-ylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)11-8(3)5-10(6-12)9(11)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLWGQOETWJJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368762 | |

| Record name | 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18870-77-4 | |

| Record name | 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 18870-77-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its known chemical and physical properties, a plausible synthetic route, and a discussion of its potential, yet currently undocumented, biological significance. While specific experimental data on the biological activity of this compound are not publicly available, this document draws parallels from the broader class of pyrrole-containing molecules to infer its potential areas of interest for research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18870-77-4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbaldehyde, Pyrrole-3-carboxaldehyde, 1-isopropyl-2,5-dimethyl- (8CI) | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Appearance | Brown solid | [3] |

| Purity | ≥ 95% (NMR) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 22 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.49834 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis

Proposed Synthetic Pathway

The overall proposed synthesis is depicted in the workflow diagram below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the two key reactions in the proposed synthesis. These should be adapted and optimized for the specific synthesis of this compound.

Step 1: Paal-Knorr Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole (General Protocol)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of hexane-2,5-dione and isopropylamine in a suitable solvent (e.g., ethanol, acetic acid, or water).

-

Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude 1-isopropyl-2,5-dimethyl-1H-pyrrole can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-Isopropyl-2,5-dimethyl-1H-pyrrole (General Protocol)

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes to form the Vilsmeier reagent.

-

Reactant Addition: Dissolve the 1-isopropyl-2,5-dimethyl-1H-pyrrole from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature low.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80°C for 1-3 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.

-

Workup: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or recrystallization.

Potential Biological Significance and Applications

While no specific biological activity data for this compound has been found in the reviewed literature, the pyrrole scaffold is a well-established pharmacophore in medicinal chemistry. The applications of this compound are noted in the flavor and fragrance industry, as an intermediate in organic synthesis, and for the development of agrochemicals and materials.[3]

Neurological Disorders

There is a noted potential for this compound in the development of new drugs targeting neurological disorders.[3] The broader class of pyrrole-containing compounds has been investigated for neuroprotective properties.

Anticancer and Antimicrobial Potential

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The specific activity of this compound in these areas remains to be experimentally determined.

Experimental Protocols for Biological Assays (Hypothetical)

As no specific biological data is available, this section cannot provide established experimental protocols. Researchers interested in evaluating the biological activity of this compound would need to design and validate their own assays based on their research focus. For example, to investigate its potential in neurological disorders, one might consider in vitro assays using neuronal cell lines to assess cytotoxicity and neuroprotection against known neurotoxins.

Signaling Pathways (Undetermined)

Due to the lack of published biological research on this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. Therefore, a signaling pathway diagram cannot be generated at this time.

Conclusion

This compound is a readily characterizable small molecule with a clear synthetic route. Its potential applications, particularly in the pharmaceutical sector for neurological disorders, are inferred from the well-documented activities of other substituted pyrroles. However, a significant gap exists in the scientific literature regarding its specific biological functions, mechanisms of action, and detailed experimental validation. This technical guide serves as a foundational resource, summarizing the available chemical data and providing a logical framework for its synthesis. Further in-depth biological and pharmacological studies are required to fully elucidate the potential of this compound for drug discovery and development.

References

Physical and chemical properties of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The information is intended to support research and development activities in medicinal chemistry, agrochemistry, and materials science.

Core Chemical Properties

This compound is a substituted pyrrole derivative with a versatile chemical profile. The presence of the aldehyde functional group, coupled with the electron-rich pyrrole ring, makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1]

| Property | Value | Reference |

| IUPAC Name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carbaldehyde | [2] |

| CAS Number | 18870-77-4 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [3] |

| Physical Appearance | Brown solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups), two singlets for the methyl groups on the pyrrole ring, a singlet for the pyrrole proton, and a singlet for the aldehyde proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group, the two methyl groups attached to the pyrrole ring, the carbons of the pyrrole ring, and the carbonyl carbon of the aldehyde group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl and aromatic protons, and C-N and C=C stretching vibrations of the pyrrole ring.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl group, the aldehyde group, and other characteristic fragments.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the formylation of electron-rich pyrroles.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This protocol describes a general method for the formylation of an N-substituted 2,5-dimethylpyrrole, which can be adapted for the synthesis of the title compound.

Materials:

-

N-isopropyl-2,5-dimethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium acetate solution (aqueous)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of DMF in the chosen anhydrous solvent in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled DMF solution while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Dissolve the N-isopropyl-2,5-dimethylpyrrole in the anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent, again keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity Profile

The aldehyde group of this compound is a key site for further chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

-

Condensation Reactions: Can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Can be used to introduce carbon-carbon double bonds.

The pyrrole ring itself is susceptible to electrophilic substitution, although the existing substituents will direct the position of further reactions.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the pyrrole scaffold is a common motif in many biologically active compounds, including numerous kinase inhibitors used in cancer therapy.[4][5] Structurally related pyrrole derivatives have been shown to inhibit various protein kinases involved in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4]

A plausible, representative signaling pathway that could be targeted by pyrrole derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a key process in tumor growth and metastasis.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a potential synthetic route for 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.

Molecular and Physicochemical Properties

This compound is a substituted pyrrole derivative. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | [1][2][3][4] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Brown solid | [2] |

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process:

-

Paal-Knorr Synthesis of the pyrrole ring.

-

Vilsmeier-Haack Formylation to introduce the carbaldehyde group.

Step 1: Paal-Knorr Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole

The Paal-Knorr reaction is a widely used method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. In this case, 2,5-hexanedione reacts with isopropylamine to form the N-substituted pyrrole.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and a slight molar excess of isopropylamine.

-

The reaction can be carried out neat (without solvent) or with a suitable solvent such as ethanol or acetic acid.

-

The mixture is typically heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield 1-isopropyl-2,5-dimethyl-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-Isopropyl-2,5-dimethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), is used to introduce a formyl group onto the pyrrole ring. For N-substituted pyrroles, the formylation generally occurs at the 2- or 3-position.

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring, maintaining a low temperature. This forms the Vilsmeier reagent, a chloroiminium salt.

-

After the addition is complete, a solution of 1-isopropyl-2,5-dimethyl-1H-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane or DMF) is added dropwise to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, the mixture is carefully poured into a beaker of ice-cold water or a solution of sodium acetate in water to hydrolyze the intermediate iminium salt.

-

The aqueous solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until it reaches a pH of 8-9.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for the compound 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~6.5-6.7 | Singlet | 1H | Pyrrole ring proton (C4-H) |

| ~4.5-4.8 | Septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| ~2.4-2.6 | Singlet | 3H | Methyl protons on pyrrole ring (C5-CH₃) |

| ~2.2-2.4 | Singlet | 3H | Methyl protons on pyrrole ring (C2-CH₃) |

| ~1.4-1.6 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~185-190 | Aldehyde carbonyl carbon (-CHO) |

| ~140-145 | Pyrrole ring carbon (C2) |

| ~135-140 | Pyrrole ring carbon (C5) |

| ~125-130 | Pyrrole ring carbon (C3) |

| ~110-115 | Pyrrole ring carbon (C4) |

| ~50-55 | Isopropyl methine carbon (-CH(CH₃)₂) |

| ~20-25 | Isopropyl methyl carbons (-CH(CH₃)₂) |

| ~12-15 | Methyl carbon on pyrrole ring (C5-CH₃) |

| ~10-13 | Methyl carbon on pyrrole ring (C2-CH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2930 | Medium-Strong | C-H stretch (alkyl) |

| ~2870, ~2770 | Weak-Medium | C-H stretch (aldehyde) |

| ~1660-1680 | Strong | C=O stretch (aldehyde, conjugated) |

| ~1550-1580 | Medium | C=C stretch (pyrrole ring) |

| ~1465, ~1375 | Medium | C-H bend (alkyl) |

Sample Preparation: Thin film or KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165.1154 | [M]⁺, Molecular ion (calculated for C₁₀H₁₅NO) |

| 150 | [M-CH₃]⁺ |

| 122 | [M-C₃H₇]⁺ |

| 94 | [M-C₃H₇ - CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise reference is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a sample of this concentration.

-

-

Data Acquisition (¹³C NMR):

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum.[2] This experiment will require a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) and a longer relaxation delay may be necessary for accurate integration of all carbon signals.[2] A typical spectral width would be 0-220 ppm.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).[2]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount of the solid sample in a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[3]

-

Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.[4] A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.[5]

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[6][7]

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[6][7]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

Analyze the fragmentation pattern to gain structural information. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. acdlabs.com [acdlabs.com]

The Rising Therapeutic Potential of Substituted Pyrrole-3-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among the vast library of pyrrole derivatives, those bearing a carbaldehyde group at the 3-position are emerging as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on substituted pyrrole-3-carbaldehydes, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this exciting area.

Anticancer Activity: Targeting Key Cellular Pathways

Substituted pyrrole-3-carbaldehydes and their derivatives have demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells, such as those mediated by protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] By binding to and inhibiting these kinases, these compounds can disrupt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.[2][4]

Quantitative Anticancer Data

The cytotoxic effects of various substituted pyrrole derivatives, including those structurally related to pyrrole-3-carbaldehydes, have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. A lower IC50 value indicates greater potency.

| Compound Class | Specific Derivative/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole-3-carboxamide | DM-01 | K562 (Leukemia) | Not specified, but showed powerful inhibition | [5] |

| 3-Benzoyl-4-phenyl-1H-pyrrole | Compound 19 (3,4-dimethoxy phenyl at 4-position) | MGC 80-3 (Gastric), HCT-116 (Colon), CHO (Ovarian) | 1.0 - 1.7 | [6] |

| 3-Benzoyl-4-phenyl-1H-pyrrole | Compound 21 (3,4-dimethoxy phenyl at 4-position) | HepG2 (Liver), DU145 (Prostate), CT-26 (Colon) | 0.5 - 0.9 | [6] |

| 3-Benzoyl-4-phenyl-1H-pyrrole | Compound 15 | A549 (Lung) | 3.6 | [6] |

| Alkynylated Pyrrole | Compound 12l | U251 (Glioblastoma), A549 (Lung) | 2.29 ± 0.18, 3.49 ± 0.30 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole-3-carbaldehyde derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (solvent used to dissolve the compound) and a blank (medium only).[10]

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchhub.com [researchhub.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. atcc.org [atcc.org]

The Pivotal Role of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrroles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde stands out as a versatile synthetic intermediate. Its unique substitution pattern and reactive aldehyde functionality make it a valuable building block for the synthesis of complex heterocyclic systems with potential applications in drug discovery, particularly in the development of novel therapeutics for neurological disorders.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this key intermediate, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

The pyrrole nucleus is a privileged scaffold in drug design, present in a wide array of natural products and synthetic pharmaceuticals. The aldehyde group at the C3 position of the pyrrole ring is particularly useful as it allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This compound, with its specific N-isopropyl and 2,5-dimethyl substitution, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target molecules. This intermediate is noted for its utility in the synthesis of compounds explored for potential therapeutic properties, especially in targeting neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 18870-77-4 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [2] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process: the initial formation of the substituted pyrrole ring followed by formylation. A representative synthetic workflow is depicted below.

Step 1: Synthesis of 1-Isopropyl-2,5-dimethyl-1H-pyrrole (Paal-Knorr Reaction)

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3][4]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hexane-2,5-dione (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-isopropyl-2,5-dimethyl-1H-pyrrole.

| Parameter | Value |

| Reactants | Hexane-2,5-dione, Isopropylamine |

| Solvent | Ethanol or Glacial Acetic Acid |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Purification | Vacuum distillation or Column Chromatography |

Step 2: Formylation of 1-Isopropyl-2,5-dimethyl-1H-pyrrole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Experimental Protocol:

-

In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-isopropyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

| Parameter | Value |

| Reactants | 1-Isopropyl-2,5-dimethyl-1H-pyrrole, POCl₃, DMF |

| Reaction Time | 2-4 hours |

| Temperature | 0°C to Room Temperature |

| Work-up | Aqueous work-up and extraction |

| Purification | Column Chromatography |

Role as a Synthetic Intermediate in Drug Discovery

This compound serves as a key precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce diverse functionalities.

A hypothetical synthetic pathway illustrating the use of this intermediate in the generation of a potential therapeutic agent targeting a neurological pathway is presented below.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Paal-Knorr and Vilsmeier-Haack reactions, combined with the reactivity of its aldehyde group, makes it an attractive starting material for the synthesis of a wide range of complex heterocyclic compounds. For researchers and professionals in drug development, this intermediate offers significant potential for the creation of novel therapeutic agents, particularly in the challenging area of neurological disorders. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

A Technical Guide to the Discovery and Synthetic Evolution of Novel Pyrrole-3-Carbaldehyde Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of novel pyrrole-3-carbaldehyde compounds. The pyrrole nucleus is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2][3] The strategic placement of a carbaldehyde group at the C3-position transforms the pyrrole core into a versatile intermediate, ripe for the synthesis of complex, biologically active molecules. This document details the evolution of synthetic methodologies from classical, multi-step processes to modern, efficient one-pot reactions, presents key quantitative data, and outlines detailed experimental protocols for the synthesis of these valuable compounds.

Historical Context: The Challenge of Regioselectivity

Historically, the synthesis of C3-functionalized pyrroles, particularly pyrrole-3-carbaldehydes, has been a significant challenge for organic chemists.[1] Classical methods often suffered from a lack of regioselectivity, harsh reaction conditions, or the need for multi-step protection and deprotection strategies, resulting in low overall yields.[1]

One of the most common methods for introducing an aldehyde group onto a pyrrole ring is the Vilsmeier-Haack formylation .[4][5] However, this reaction typically favors substitution at the more electron-rich C2-position. Achieving C3-formylation often required sterically demanding protecting groups on the pyrrole nitrogen to block the C2 and C5 positions, followed by formylation and subsequent deprotection, a cumbersome and inefficient process.[1] These limitations spurred the search for more direct and modular synthetic routes.

A Paradigm Shift: Modern Multi-Component Synthesis

Recent advancements have focused on developing pot-economic and efficient protocols. A significant breakthrough has been the development of sequential multi-component reactions (MCRs) that allow for the rapid construction of complex N-arylpyrrole-3-carbaldehydes from simple, readily available starting materials.[1][6]

A particularly elegant and efficient strategy involves a one-pot, three-component reaction utilizing an aromatic aldehyde, an aromatic amine, and succinaldehyde.[1][6] This method proceeds through an in-situ formation of an imine, followed by a proline-catalyzed Mannich reaction-cyclization sequence with succinaldehyde, and culminates in an IBX (2-Iodoxybenzoic acid)-mediated oxidative aromatization to yield the final product.[1] This approach avoids the need for pre-synthesized intermediates and harsh reagents, making it a highly practical and scalable method.[1]

Quantitative Data Summary

The efficiency of the modern multi-component synthesis is demonstrated by the consistently high yields achieved across a range of substrates. The resulting pyrrole-3-carbaldehyde scaffold has been shown to be a potent pharmacophore, particularly in the development of new antibacterial agents.

Table 1: Synthesis Yields of Selected N-Arylpyrrole-3-carbaldehydes via One-Pot MCR[1]

| Compound ID | R1 (Aryl from Aldehyde) | R2 (Aryl from Amine) | Yield (%) |

| 5d | 3-Fluorophenyl | 4-Methoxyphenyl | 74 |

| 5g | 2,4-Dichlorophenyl | 4-Methoxyphenyl | 70 |

| 5h | 3,4-Dichlorophenyl | 4-Methoxyphenyl | 73 |

| 5n | 3-Pyridyl | 4-Methoxyphenyl | 70 |

Table 2: Antibacterial Activity of Novel Pyrrole-3-Carbaldehyde Derivatives[7][8]

| Compound | Substituents | Test Organism | MIC (µg/mL) |

| Compound A | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl) | Pseudomonas putida | 16 |

| Compound B | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl) | Pseudomonas putida | 16 |

| Compound C | 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl) | Pseudomonas putida | 16 |

| Chloramphenicol | (Standard) | Pseudomonas putida | 16 |

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of N-arylpyrrole-3-carbaldehydes via the one-pot sequential multi-component reaction.

Synthesis of 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde (Compound 5n) [1]

-

Reaction Setup : To a solution of 3-pyridinecarboxaldehyde (1 mmol) and p-anisidine (1 mmol) in DMSO (3 mL), L-proline (20 mol%) was added. The mixture was stirred at room temperature for 10 minutes.

-

Addition of Succinaldehyde : An aqueous solution of succinaldehyde (1.2 mmol, 40 wt% in H₂O) was added to the reaction mixture. The resulting solution was stirred at 80 °C. The reaction progress was monitored using Thin Layer Chromatography (TLC).

-

Oxidation : After completion of the reaction (typically 3-4 hours), the mixture was cooled to room temperature. 2-Iodoxybenzoic acid (IBX) (1.5 mmol) was added, and the mixture was stirred at room temperature for an additional 2-3 hours until the cyclized intermediate was fully converted to the aromatized product.

-

Work-up and Purification : Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NaHCO₃ (15 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Isolation : The crude product was purified by column chromatography on silica gel (using a 20-30% ethyl acetate in hexane eluent) to afford the pure compound 5n as a red oily liquid (70% yield).

-

Characterization : The structure was confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). For 5n : HRMS (ESI) calculated for C₁₇H₁₄N₂O₂ (MH⁺) 279.1133; found 279.1140.[1]

Biological Significance and Therapeutic Potential

The pyrrole-3-carbaldehyde core is not only a synthetic target but also a crucial starting point for creating novel therapeutics. The aldehyde functionality serves as a versatile chemical handle for constructing more complex, fused heterocyclic systems like pyrroloquinolines, which are known for their bioactivity.[1]

Furthermore, these compounds have demonstrated direct biological effects. As shown in Table 2, derivatives with pyridine and thiophene substitutions exhibit significant antibacterial activity, comparable to the standard antibiotic chloramphenicol.[7] This suggests that the pyrrole-3-carbaldehyde scaffold is a promising template for the development of new anti-infective agents. Other research has pointed to this class of compounds as potential inhibitors of enoyl-ACP reductase, a key enzyme in fatty acid synthesis and a validated target for antitubercular drugs.[8]

References

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern on the pyrrole ring influences the reactivity of the aldehyde functionality, making it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing its synthesis and key transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig reaction. This document is intended to serve as a detailed resource, providing experimental protocols and quantitative data to aid in the design and execution of synthetic strategies involving this compound.

Introduction

Pyrrole-3-carbaldehydes are an important class of intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The aldehyde group at the C-3 position of the pyrrole ring is strategically located to participate in a variety of chemical transformations. The specific compound, this compound, features an isopropyl group on the nitrogen and two methyl groups at positions 2 and 5. These substituents provide steric hindrance and electron-donating effects that modulate the reactivity of the aldehyde group, offering unique opportunities for selective chemical modifications. This guide will explore the synthesis of this key intermediate and delve into the specific reactions of its aldehyde functionality.

Synthesis of this compound

The primary method for the synthesis of pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the treatment of a substituted pyrrole with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of this compound

-

Reagents: 1-Isopropyl-2,5-dimethyl-1H-pyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Sodium acetate trihydrate (CH₃COONa·3H₂O), Diethyl ether.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser, place N,N-dimethylformamide (1.1 eq.).

-

Cool the flask in an ice bath and add phosphorus oxychloride (1.1 eq.) dropwise while maintaining the internal temperature between 10-20°C.

-

After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Cool the mixture again in an ice bath and add dichloromethane.

-

Once the internal temperature is below 5°C, add a solution of 1-isopropyl-2,5-dimethyl-1H-pyrrole (1.0 eq.) in dichloromethane dropwise over 1 hour.

-

After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the reaction mixture to room temperature and slowly add a solution of sodium acetate trihydrate (5.5 eq.) in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated sodium carbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization.[2]

-

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| This compound | 1-Isopropyl-2,5-dimethyl-1H-pyrrole | POCl₃, DMF | Dichloromethane | Not specified | [2] |

Note: While a specific yield for this exact substrate is not provided in the cited general procedure, Vilsmeier-Haack reactions on pyrroles are typically high-yielding.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle for a variety of transformations.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, which is a valuable intermediate for the synthesis of amides and esters.

Experimental Protocol: Oxidation using Potassium Permanganate

-

Reagents: this compound, Potassium permanganate (KMnO₄), Acetone, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the aldehyde in acetone.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the KMnO₄ solution to the aldehyde solution at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir until the purple color disappears.

-

Filter the manganese dioxide precipitate and wash with acetone.

-

Remove the acetone from the filtrate under reduced pressure.

-

Acidify the remaining aqueous solution with dilute HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Quantitative Data:

| Product | Starting Material | Reagents | Yield | Reference |

| 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | This compound | KMnO₄ | Not specified | General Protocol |

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol, using common reducing agents.

Experimental Protocol: Reduction using Sodium Borohydride

-

Reagents: this compound, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve the aldehyde in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data:

| Product | Starting Material | Reagents | Yield | Reference |

| (1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol | This compound | NaBH₄ | Not specified | General Protocol |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is useful for forming carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reagents: this compound, Malononitrile, Base catalyst (e.g., piperidine, DBU), Solvent (e.g., ethanol, methanol).

-

Procedure:

-

Dissolve the aldehyde (1.0 eq.) and malononitrile (1.1 eq.) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[3]

-

Quantitative Data:

| Product | Starting Material | Active Methylene Compound | Catalyst | Yield | Reference |

| 2-((1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile | This compound | Malononitrile | Not specified for this substrate | Typically high | [3][4] |

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.

Experimental Protocol: Wittig Reaction with a Triphenylphosphonium Ylide

-

Reagents: this compound, a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium, sodium hydride), an anhydrous solvent (e.g., THF, DMSO).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

-

Add the strong base at a low temperature (e.g., 0°C or -78°C) to generate the ylide.

-

Stir the mixture until the characteristic color of the ylide appears.

-

Add a solution of the aldehyde in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[5][6]

-

Quantitative Data:

| Product | Starting Material | Ylide Precursor | Base | Yield | Reference |

| 1-Isopropyl-2,5-dimethyl-3-vinyl-1H-pyrrole | This compound | Methyltriphenylphosphonium bromide | n-BuLi | Not specified for this substrate | [5][6] |

Spectroscopic Data

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aldehyde proton (-CHO): ~9.5-10.0 ppm (singlet)

-

Pyrrole ring proton (C4-H): ~6.5-7.0 ppm (singlet)

-

Isopropyl methine proton (-CH(CH₃)₂): ~4.0-4.5 ppm (septet)

-

Pyrrole methyl protons (C2-CH₃, C5-CH₃): ~2.2-2.5 ppm (singlets)

-

Isopropyl methyl protons (-CH(CH₃)₂): ~1.4-1.6 ppm (doublet)

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aldehyde carbon (-CHO): ~180-185 ppm

-

Pyrrole ring carbons (C2, C3, C5): ~120-140 ppm

-

Pyrrole ring carbon (C4): ~110-120 ppm

-

Isopropyl methine carbon (-CH(CH₃)₂): ~45-55 ppm

-

Pyrrole methyl carbons (C2-CH₃, C5-CH₃): ~10-15 ppm

-

Isopropyl methyl carbons (-CH(CH₃)₂): ~20-25 ppm

Biological and Pharmacological Relevance

Derivatives of pyrrole-3-carbaldehyde have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][7] The aldehyde functionality serves as a key point for diversification, allowing for the synthesis of libraries of compounds for screening in drug discovery programs. The specific substitution pattern of this compound may impart favorable pharmacokinetic properties, making its derivatives interesting candidates for further investigation.

Visualizations

Caption: Vilsmeier-Haack reaction workflow.

Caption: Key reactions of the aldehyde group.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. The aldehyde group readily undergoes a variety of transformations, providing access to a diverse range of functionalized pyrrole derivatives. This guide has provided an overview of its synthesis and the reactivity of its aldehyde group, along with general experimental protocols. The information presented herein is intended to facilitate the use of this compound in the development of new synthetic methodologies and the discovery of novel bioactive molecules. Further research to quantify the yields and optimize the reaction conditions for this specific substrate is warranted and would be a valuable contribution to the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. www2.unifap.br [www2.unifap.br]

- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While quantitative solubility and stability data are not publicly available, some general properties of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be summarized.

| Property | Data | Reference |

| Molecular Formula | C₁₀H₁₅NO | [1][3] |

| Molecular Weight | 165.23 g/mol | [3] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Determination

The solubility of an organic compound is a critical parameter for its application in various chemical and biological systems. The following sections detail a standardized experimental protocol for determining the solubility of this compound in common laboratory solvents.

Experimental Protocol for Solubility Testing

A general method for determining the solubility of an organic compound involves dissolving a known amount of the solute in a specific volume of a solvent.[4][5][6] The following protocol is a standard procedure.

Materials:

-

This compound

-

Common Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetone, Acetonitrile, Diethyl Ether, Hexane

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Weigh out a precise amount of this compound (e.g., 10 mg) and place it into a test tube.[6]

-

Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, continue adding the solvent in small, measured increments, shaking after each addition, until the solution becomes saturated (i.e., a precipitate forms and does not redissolve).

-

If the solid does not dissolve in the initial volume of solvent, gradually add more solvent in measured portions until the solid fully dissolves.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the solubility in mg/mL.

This process should be repeated for each solvent of interest. For more precise quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the saturated solution.

Data Presentation: Hypothetical Solubility Data

The following table is a template for presenting the solubility data that would be generated from the experimental protocol.

| Solvent | Solubility (mg/mL) at 25°C | Observations |

| Water | ||

| Ethanol | ||

| DMSO | ||

| Methanol | ||

| Acetone | ||

| Acetonitrile | ||

| Diethyl Ether | ||

| Hexane |

Visualization of the Solubility Testing Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Thermochemical Properties of N-Substituted Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of N-substituted pyrrole derivatives, crucial for understanding their stability, reactivity, and energetic behavior. The information presented herein is essential for professionals in chemical research, materials science, and drug development, where a thorough understanding of molecular energetics is paramount for designing and synthesizing novel compounds with desired properties.

Introduction to the Thermochemical Properties of N-Substituted Pyrroles

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. The substitution at the nitrogen atom (N-substitution) significantly influences the electronic and steric properties of the pyrrole ring, thereby modulating its reactivity and intermolecular interactions. A quantitative understanding of these effects is rooted in the study of their thermochemical properties.

This guide focuses on key thermochemical parameters:

-

Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability.

-

Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in excess oxygen. This property is crucial for assessing the energy content of compounds.

-

Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of a substance from the solid to the gaseous state. It provides insight into the strength of intermolecular forces in the solid state.

-

Enthalpy of Vaporization (ΔvapH°) : The heat required to transform one mole of a substance from the liquid to the gaseous state, reflecting the intermolecular forces in the liquid phase.

These properties are interconnected and provide a holistic view of the energetic landscape of N-substituted pyrrole derivatives.

Quantitative Thermochemical Data

The following tables summarize the available experimental and computational thermochemical data for a range of N-substituted pyrrole derivatives. All values are given at 298.15 K.

Table 1: Enthalpies of Formation (ΔfH°) of N-Substituted Pyrrole Derivatives

| Compound | Formula | State | ΔfH° (kJ/mol) | Method |

| Pyrrole | C₄H₅N | gas | 108.3 ± 0.8 | Experimental |

| N-Methylpyrrole | C₅H₇N | gas | 89.1 ± 1.3 | Experimental |

| N-Ethylpyrrole | C₆H₉N | gas | 64.0 ± 1.7 | Experimental |

| N-Phenylpyrrole | C₁₀H₉N | gas | 215.7 ± 4.2 | Experimental |

| N-Acetylpyrrole | C₆H₇NO | gas | -58.2 ± 2.5 | Computational (G3) |

| 2-Pyrrolecarboxylic acid | C₅H₅NO₂ | gas | -286.3 ± 1.7[1] | Experimental |

| 1-Methyl-2-pyrrolecarboxylic acid | C₆H₇NO₂ | gas | -291.6 ± 1.7[1] | Experimental |

| N-Vinylpyrrole | C₆H₇N | gas | 154.4 | Computational (CBS-QB3) |

| N-Aminopyrrole | C₄H₆N₂ | gas | 165.3 | Computational (G3) |

Table 2: Enthalpies of Combustion (ΔcH°) of N-Substituted Pyrrole Derivatives

| Compound | Formula | State | ΔcH° (kJ/mol) |

| Pyrrole | C₄H₅N | liquid | -2351.7 ± 0.3 |

| N-Methylpyrrole | C₅H₇N | liquid | -3005.4 ± 0.6 |

| N-Ethylpyrrole | C₆H₉N | liquid | -3662.3 ± 0.8 |

| N-Phenylpyrrole | C₁₀H₉N | solid | -5263.8 ± 2.1 |

| 2-Pyrrolecarboxylic acid | C₅H₅NO₂ | solid | -2357.4 ± 1.0[1] |

| 1-Methyl-2-pyrrolecarboxylic acid | C₆H₇NO₂ | solid | -3008.1 ± 1.0[1] |

Table 3: Enthalpies of Sublimation (ΔsubH°) and Vaporization (ΔvapH°) of N-Substituted Pyrrole Derivatives

| Compound | Formula | Phase Transition | ΔH° (kJ/mol) |

| Pyrrole | C₄H₅N | Vaporization | 42.3 ± 0.1 |

| N-Methylpyrrole | C₅H₇N | Vaporization | 39.8 ± 0.2 |

| N-Ethylpyrrole | C₆H₉N | Vaporization | 43.9 ± 0.4 |

| N-Phenylpyrrole | C₁₀H₉N | Sublimation | 83.3 ± 1.2 |

| 2-Pyrrolecarboxylic acid | C₅H₅NO₂ | Sublimation | 108.7 ± 1.0[1] |

| 1-Methyl-2-pyrrolecarboxylic acid | C₆H₇NO₂ | Sublimation | 102.9 ± 0.9[1] |

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and vapor pressure measurements. This section details the methodologies for the key experimental techniques cited.

Static Bomb Calorimetry

Static bomb calorimetry is the primary method for determining the enthalpy of combustion of solid and liquid compounds. The process involves the complete combustion of a sample in a constant-volume container (the "bomb") filled with excess oxygen.

Detailed Methodology:

-

Sample Preparation:

-

Solid Samples: A pellet of the solid organic compound (typically 0.5-1.0 g) is accurately weighed.

-

Liquid Samples: A volatile liquid sample is encapsulated in a gelatin or polyester capsule, which is then accurately weighed. Non-volatile liquids can be weighed directly into the crucible.

-

-

Bomb Assembly:

-

A known length of fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes of the bomb head.

-

The sample crucible is placed in its holder, and the fuse wire is positioned to be in contact with the sample.

-

A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is carefully sealed.

-

-

Pressurization and Combustion:

-

The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The filled bomb is submerged in a known mass of water in the calorimeter bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

The sample is ignited by passing an electric current through the fuse wire.

-

-

Temperature Measurement and Data Analysis:

-

The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The temperature rise is corrected for heat exchange with the surroundings.

-

The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The energy of combustion at constant volume (ΔUc) is calculated.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the sample or residual air.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔUc using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Knudsen Effusion Mass Loss Technique

The Knudsen effusion method is used to determine the vapor pressure of a substance, from which the enthalpy of sublimation or vaporization can be derived. The technique involves measuring the rate of mass loss of a sample as it effuses through a small orifice into a high-vacuum environment.

Detailed Methodology:

-

Cell Preparation and Sample Loading:

-

A Knudsen cell, a small container with a precisely drilled orifice of known area, is thoroughly cleaned and weighed.

-

A small amount of the sample (solid or liquid) is placed in the cell, and the cell is weighed again to determine the initial mass of the sample.

-

-

Experimental Setup:

-

The loaded Knudsen cell is placed in a thermostated holder within a high-vacuum chamber.

-

The system is evacuated to a pressure low enough to ensure that the mean free path of the effusing molecules is much larger than the diameter of the orifice.

-

-

Isothermal Measurement:

-

The cell is heated to a desired constant temperature.

-

The mass of the cell is monitored over time. For the mass-loss technique, the experiment is interrupted at specific time intervals, and the cell is removed and weighed. In more advanced setups, the mass loss is monitored continuously in situ using a microbalance.

-

-

Data Analysis:

-

The rate of mass loss ( dm/dt ) at a given temperature (T) is determined from the slope of the mass versus time plot.

-

The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.

-

The experiment is repeated at several different temperatures.

-

The enthalpy of sublimation or vaporization (Δsub/vapH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(lnP)/d(1/T) = -Δsub/vapH°/R

-

Computational Thermochemistry

In addition to experimental methods, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level composite methods, such as the Gaussian-n (Gn) theories, are particularly effective.

G3(MP2)//B3LYP Method

The G3(MP2)//B3LYP method is a variant of the Gaussian-3 theory that offers a good balance between accuracy and computational cost. It involves a series of calculations to approximate a high-level energy, from which the enthalpy of formation can be derived.

Computational Protocol:

-

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized geometry. These include:

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2(Full)/G3Large

-

-

Energy Combination: The energies from these calculations are combined in a specific formula that includes empirical corrections to approximate the energy at a very high level of theory.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K is calculated using the atomization method. This involves calculating the enthalpy of atomization (the energy required to break the molecule into its constituent atoms) and then using the known standard enthalpies of formation of the individual atoms.

Conclusion

The thermochemical properties of N-substituted pyrrole derivatives are fundamental to understanding their stability and reactivity. This guide has provided a compilation of available quantitative data, detailed experimental protocols for key determination methods, and an overview of a widely used computational approach. The interplay between experimental measurements and high-level theoretical calculations is crucial for building a comprehensive understanding of the energetics of these important heterocyclic compounds. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug discovery, materials science, and beyond.

References

Quantum Chemical Blueprint for 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This molecule, a substituted pyrrole aldehyde, is of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole scaffold and the aldehyde functional group. The computational methodologies detailed herein offer a robust framework for in-silico analysis, complementing and guiding experimental studies.

Introduction

Pyrrole derivatives are fundamental heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials. Understanding their intrinsic molecular properties is crucial for the rational design of new therapeutic agents and advanced materials. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting molecular characteristics with high accuracy. This guide outlines a systematic computational protocol for the comprehensive characterization of this compound.

Computational Methodology